molecular formula C11H14N2O2 B8168999 Ethyl 2-amino-5-cyclopropylnicotinate

Ethyl 2-amino-5-cyclopropylnicotinate

Cat. No.: B8168999
M. Wt: 206.24 g/mol
InChI Key: AXDZFXOVINWQNU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-cyclopropylnicotinate is a nicotinic acid derivative characterized by a cyclopropyl substituent at the 5-position of the pyridine ring and an amino group at the 2-position, esterified with an ethyl group. The cyclopropyl moiety introduces steric and electronic effects that influence reactivity, while the amino group enhances nucleophilicity, enabling participation in condensation or cross-coupling reactions. Its ethyl ester group balances solubility and stability, making it suitable for diverse synthetic applications.

Properties

IUPAC Name

ethyl 2-amino-5-cyclopropylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)9-5-8(7-3-4-7)6-13-10(9)12/h5-7H,2-4H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDZFXOVINWQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-cyclopropylnicotinate typically involves the reaction of cyclopropylamine with ethyl 2-chloronicotinate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-cyclopropylnicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted nicotinates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-5-cyclopropylnicotinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-cyclopropylnicotinate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-amino-5-cyclopropylnicotinate shares structural similarities with other pyridine derivatives, particularly those with cyclopropyl or ester modifications. Below is a detailed comparison with Methyl 5-cyclopropyl-2-methoxynicotinate (CAS 65515-26-6), a closely related compound (structural similarity score: 0.83) .

Data Table: Key Comparative Properties

Property This compound Methyl 5-cyclopropyl-2-methoxynicotinate
Substituents 2-amino, 5-cyclopropyl, ethyl ester 2-methoxy, 5-cyclopropyl, methyl ester
Molecular Weight (g/mol) ~222.25 (estimated) ~208.21 (calculated)
Solubility Moderate in polar solvents (e.g., DMSO, ethanol) Lower polarity due to methoxy group; higher lipophilicity
Reactivity Amino group enables nucleophilic reactions (e.g., alkylation, acylation) Methoxy group is electron-donating, reducing electrophilicity at the 2-position
Stability Ethyl ester provides moderate hydrolytic stability Methyl ester less stable under basic conditions due to smaller alkyl group
Safety Precautions Likely requires handling for amines (e.g., skin protection) Specific precautions: P201, P202, P210 (avoid heat/open flames)

Research Findings and Functional Implications

Substituent Effects on Reactivity

The amino group in this compound facilitates reactions such as Buchwald-Hartwig amination or condensation, whereas the methoxy group in Methyl 5-cyclopropyl-2-methoxynicotinate limits electrophilic substitution at the 2-position. This difference makes the former more versatile in constructing nitrogen-containing heterocycles.

Steric and Electronic Contributions

Both compounds feature a cyclopropyl group at the 5-position, which induces ring strain and electron-withdrawing effects. However, the amino group’s electron-donating nature in this compound counterbalances this, enhancing resonance stabilization of the pyridine ring compared to the methoxy derivative.

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